(E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole-carbohydrazide class, characterized by a central pyrazole ring substituted at positions 3 (phenyl) and 4 (methyl), with a hydrazide group at position 5 forming a Schiff base linkage to a 3,4-dimethoxybenzylidene moiety. The (E)-configuration of the imine bond is critical for its structural and electronic properties. Such derivatives are synthesized via condensation of pyrazole-5-carbohydrazides with substituted benzaldehydes under reflux conditions . Key applications include antimicrobial, antioxidant, and enzyme inhibitory activities, though specific data for this compound requires extrapolation from analogs.
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-13-18(15-7-5-4-6-8-15)22-23-19(13)20(25)24-21-12-14-9-10-16(26-2)17(11-14)27-3/h4-12H,1-3H3,(H,22,23)(H,24,25)/b21-12+ |
InChI Key |
KLLIWPHOBIXZQG-CIAFOILYSA-N |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Knorr Pyrazole Synthesis
The pyrazole ring is constructed via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines.
Procedure :
-
Reactant Preparation : Ethyl acetoacetate (1.3 g, 0.01 mol) and phenylhydrazine (1.08 g, 0.01 mol) are dissolved in ethanol (20 mL).
-
Cyclization : Reflux at 80°C for 6 hours, yielding ethyl 4-methyl-3-phenyl-1H-pyrazole-5-carboxylate as a pale-yellow solid.
-
Isolation : Cool to room temperature, filter, and recrystallize from ethanol (yield: 78%).
Mechanistic Insight :
The enolate of ethyl acetoacetate attacks the hydrazine’s nucleophilic nitrogen, followed by cyclodehydration to form the pyrazole ring.
Hydrazide Formation
Conversion of the ester to carbohydrazide is achieved via nucleophilic acyl substitution.
Procedure :
-
Reaction Setup : Ethyl 4-methyl-3-phenyl-1H-pyrazole-5-carboxylate (2.36 g, 0.01 mol) is treated with 80% hydrazine hydrate (5 mL) in ethanol (30 mL).
-
Reflux : Maintain at 70°C for 4 hours, yielding 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide as white crystals.
-
Purification : Filter and wash with cold ethanol (yield: 85%).
Critical Parameters :
-
Excess hydrazine ensures complete conversion.
-
Ethanol minimizes side reactions compared to polar aprotic solvents.
Condensation with 3,4-Dimethoxybenzaldehyde
Hydrazone Formation
The hydrazide reacts with 3,4-dimethoxybenzaldehyde under acid-catalyzed conditions to form the (E)-configured hydrazone.
Procedure :
-
Mixing : Combine 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (2.19 g, 0.01 mol) and 3,4-dimethoxybenzaldehyde (1.66 g, 0.01 mol) in ethanol (25 mL).
-
Acid Catalysis : Add glacial acetic acid (0.5 mL) and reflux for 5 hours.
-
Isolation : Cool, filter the precipitate, and recrystallize from ethanol/dimethylformamide (DMF) (yield: 72%).
Stereochemical Control :
-
The (E)-isomer predominates due to thermodynamic stability under reflux conditions.
-
NMR analysis confirms configuration via coupling constants (J = 12–14 Hz for trans H–N–N=C).
Optimization and Scalability
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 72 | 98 |
| Methanol | 68 | 95 |
| DMF | 65 | 97 |
| Acetonitrile | 60 | 93 |
Ethanol balances reactivity and solubility, minimizing byproducts.
Catalytic Additives
-
p-Toluenesulfonic Acid (0.1 eq) : Increases yield to 78% by accelerating imine formation.
-
Molecular Sieves (4Å) : Improve yield to 75% via water removal, shifting equilibrium.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity, confirming absence of unreacted aldehyde or hydrazide.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to (E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized and tested for their antibacterial and antifungal activities against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. Notably, compounds with similar structural features exhibited promising results, indicating that modifications to the pyrazole framework could enhance antimicrobial efficacy .
Anticancer Properties
The compound's structural analogs have been evaluated for anticancer activity. Research indicates that certain derivatives possess significant cytotoxic effects against cancer cell lines such as HEPG2 and MCF7, with IC50 values lower than established anticancer drugs. These findings suggest that the pyrazole moiety may play a crucial role in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Corrosion Inhibition
Another application of (E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is in corrosion inhibition for low-carbon steel in acidic environments. A study demonstrated that this compound acts as an effective corrosion inhibitor, significantly reducing the corrosion rate in hydrochloric acid solutions. The protective mechanism is attributed to the formation of a barrier layer on the metal surface, which prevents aggressive ions from penetrating .
Synthesis and Characterization
The synthesis of (E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves a multi-step process including esterification, hydrazinolysis, and condensation with aromatic aldehydes. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry confirm the structural integrity and purity of the synthesized compounds .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between structure and activity is crucial for optimizing the efficacy of (E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide derivatives. SAR studies indicate that specific substitutions on the pyrazole ring can significantly influence biological activity, guiding future synthesis efforts towards more potent compounds .
Mechanism of Action
The mechanism of action of (E)-N’-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it has been shown to interfere with signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Moiety
The benzylidene group’s substituents significantly influence electronic, steric, and biological properties:
- 3,4-Dimethoxy vs.
- Dimethylamino vs. Methoxy: The dimethylamino group (pKa ~5.1) introduces pH-dependent charge states, enhancing interactions with biological targets like enzymes .
Pyrazole Ring Substitutions
Variations at the pyrazole ring alter steric and electronic profiles:
- 4-Methyl-3-Phenyl vs.
Physicochemical and Computational Insights
- Spectroscopic Data : IR spectra of analogs show C=N stretches at ~1600 cm⁻¹ and N-H stretches at ~3200 cm⁻¹, consistent across derivatives .
- DFT Calculations :
- Crystallography :
- The 3,4-dimethoxy derivative forms tighter molecular packing via C-H···O interactions compared to 4-methoxy derivatives, which rely on weaker van der Waals forces .
Q & A
Q. What are the key synthetic strategies for (E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide?
The synthesis typically involves a condensation reaction between a pyrazole-carbohydrazide intermediate and a substituted benzaldehyde under acidic or catalytic conditions. Critical steps include:
- Pyrazole ring formation : Hydrazine reacts with a β-diketone or β-ketoester precursor.
- Hydrazone linkage : The pyrazole-carbohydrazide reacts with 3,4-dimethoxybenzaldehyde in ethanol or methanol under reflux, often with glacial acetic acid as a catalyst .
- Purification : Recrystallization from ethanol or chromatography ensures purity.
Key validation techniques: FT-IR (C=N stretch at ~1600 cm⁻¹), ¹H/¹³C NMR (imine proton at δ 8.2–8.5 ppm), and ESI-MS (m/z ~405 for [M+H]⁺) .
Q. How is the compound characterized structurally and spectroscopically?
Standard characterization includes:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=N ~1.28 Å) and dihedral angles between aromatic rings .
- Vibrational spectroscopy (IR) : Confirms functional groups (e.g., N-H stretch at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹) .
- NMR : ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and phenyl substituents (δ 7.2–7.6 ppm) .
- Mass spectrometry : ESI-MS confirms molecular ion peaks and fragmentation patterns .
Q. What preliminary biological screening methods are used for this compound?
- Antimicrobial assays : Disk diffusion or microdilution against E. coli, S. aureus, and C. albicans .
- Enzyme inhibition : Spectrophotometric assays for acetylcholinesterase (AChE) or urease inhibition, comparing IC₅₀ values to standards like galantamine .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .
Advanced Research Questions
Q. How can DFT calculations optimize the compound’s electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts:
- HOMO-LUMO gaps : Correlate with reactivity (e.g., lower gaps suggest higher electrophilicity) .
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (methoxy groups) and electrophilic (imine) sites .
- Solvent effects : Polarizable Continuum Model (PCM) evaluates aqueous stability, with solvation free energies (ΔGₛₒₗᵥ) indicating solubility trends .
Example DFT output table:
| Parameter | Gas Phase | Aqueous Phase |
|---|---|---|
| HOMO (eV) | -6.2 | -5.9 |
| LUMO (eV) | -1.8 | -1.5 |
| Dipole Moment (D) | 4.3 | 6.7 |
Q. What strategies resolve contradictions between experimental and computational data?
- X-ray vs. DFT geometry : Adjust basis sets (e.g., 6-311++G(d,p)) or include dispersion corrections (e.g., D3BJ) for van der Waals interactions .
- Vibrational frequency scaling : Apply a 0.96–0.98 factor to DFT-predicted IR frequencies to match experimental data .
- Solvent model validation : Compare IEFPCM vs. SMD models to improve accuracy in predicting NMR chemical shifts .
Q. How is molecular docking used to predict biological targets?
- Protein preparation : Retrieve crystal structures (e.g., PDB: 4EY7 for AChE) and optimize via energy minimization.
- Ligand docking : AutoDock Vina or Glide predicts binding poses, with scoring functions (e.g., ΔG < -7 kcal/mol suggests strong affinity) .
- Key interactions : Hydrogen bonds with catalytic triads (e.g., Ser203 in AChE) or π-π stacking with aromatic residues .
Q. How do substituents influence structure-activity relationships (SAR)?
- Methoxy groups : Enhance solubility and H-bond donor capacity, improving antimicrobial activity .
- Phenyl vs. heteroaromatic rings : Bulky substituents (e.g., 3,4-dimethoxy) increase steric hindrance, reducing enzyme inhibition but improving selectivity .
Comparative SAR table:
| Substituent | Bioactivity (IC₅₀, μM) | LogP |
|---|---|---|
| 3,4-Dimethoxy | 12.3 (AChE) | 2.8 |
| 4-Chloro | 8.9 (AChE) | 3.5 |
| 2-Hydroxy | 25.1 (AChE) | 1.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
